Spergualin trihydrochloride

Overview

Description

Mechanism of Action

Target of Action

Spergualin trihydrochloride is an antibiotic isolated from Bacillus laterosporus . It has been found to have antibacterial, antitumor, and strong immunosuppressive properties .

Mode of Action

It is believed to interact with its targets in a way that leads to its antibacterial, antitumor, and immunosuppressive effects

Biochemical Pathways

It is known that this compound exhibits antitumor activity against transplantable leukemias in mice such as lymphatic leukemia l1210, monocytic leukemia p388, mastocytoma p815, or thymoma el-4 . The downstream effects of these interactions are likely to be complex and are the subject of ongoing research.

Pharmacokinetics

It is known that this compound is very soluble in water and methanol This solubility likely impacts its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include its antibacterial, antitumor, and immunosuppressive properties . For example, this compound has been found effective in inhibiting skin graft rejection, preventing Graft-Versus-Host-Disease in mice recipients of allogeneic bone marrow and spleen cells, and modulating other immunologic diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, this compound solutions are unstable at acidic pH (pH <2) and at highly alkaline pH (pH >9) . The powder is highly hygroscopic . These factors can influence the action of this compound and should be taken into account when considering its use.

Biochemical Analysis

Biochemical Properties

Spergualin trihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of the heat shock protein 70 (Hsp70) chaperone . Hsp70 is a molecular chaperone involved in protein folding, protection against stress, and the degradation of misfolded proteins. By inhibiting Hsp70, this compound disrupts these processes, leading to the accumulation of misfolded proteins and subsequent cellular stress . This interaction highlights the compound’s potential as a therapeutic agent in diseases where protein misfolding is a key factor.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces apoptosis by disrupting the function of Hsp70, leading to the activation of pro-apoptotic pathways . Additionally, it affects the expression of genes involved in stress response and protein degradation, further contributing to its antitumor activity . In immune cells, this compound suppresses the immune response by inhibiting the activation and proliferation of T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with Hsp70. By binding to the ATPase domain of Hsp70, this compound inhibits its chaperone activity, preventing the proper folding of client proteins . This inhibition leads to the accumulation of misfolded proteins, triggering cellular stress responses and apoptosis in cancer cells . Additionally, this compound may also interact with other biomolecules involved in protein degradation pathways, further enhancing its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained cellular stress and apoptosis, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor and immunosuppressive effects without causing severe toxicity . At higher doses, this compound may induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes while minimizing adverse effects . These findings underscore the importance of dose optimization in the clinical application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biological activity. The compound is metabolized by liver enzymes, leading to the formation of active metabolites . These metabolites contribute to the overall therapeutic effects of this compound by inhibiting Hsp70 and inducing cellular stress responses . Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular function and therapeutic outcomes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it interacts with Hsp70 and other chaperones involved in protein folding . This subcellular localization is critical for its ability to induce cellular stress and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spergualin trihydrochloride is produced from the culture filtrates of Bacillus laterosporus . The strain is shake-cultured at 28°C in a medium containing glycerol, dextrin, soy peptone, yeast extract, ammonium sulfate, and calcium carbonate, adjusted to pH 7.4 . After 3-4 days of culture, the antibiotic is extracted and purified through a series of processes involving adsorption on Amberlite IRC-50 and CM-Sephadex C-25 columns, followed by elution with hydrochloric acid and sodium chloride solutions .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation of Bacillus laterosporus in optimized culture media, followed by extraction and purification using similar methods as described above . The final product is obtained as a colorless hygroscopic powder .

Chemical Reactions Analysis

Types of Reactions

Spergualin trihydrochloride undergoes various chemical reactions, including hydrolysis and complex formation . It is easily soluble in water and methanol but slightly or not soluble in ethanol, ethyl acetate, acetone, and cyclohexane .

Common Reagents and Conditions

The compound is stable under neutral conditions but unstable at acidic (pH <2) and highly alkaline (pH >9) conditions . Common reagents used in its reactions include hydrochloric acid and sodium chloride for elution during purification .

Major Products Formed

Hydrolysis of this compound can yield various derivatives, including 15-deoxyspergualin . These derivatives have been studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Laterosporamine: A compound similar to spergualin in its optical rotation and molecular formula but with weaker antibacterial activities.

Uniqueness

Spergualin trihydrochloride is unique due to its strong immunosuppressive properties and its ability to modulate heat shock proteins, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name |

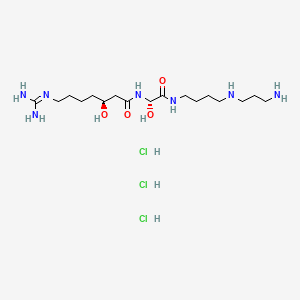

(3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O4.3ClH/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20;;;/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23);3*1H/t13-,16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNJZPKETIWTTF-RIHGSVRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](CC(=O)N[C@H](C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Cl3N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230813 | |

| Record name | Spergualin trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80952-47-2 | |

| Record name | Spergualin trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080952472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spergualin trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spergualin hydrochloride, from bacillus laterosporus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERGUALIN TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X391873NYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the primary reason for investigating the culture filtrate containing Spergualin trihydrochloride?

A1: The research team initially investigated the culture filtrate due to its observed ability to inhibit focus formation of chicken fibroblasts by Rous sarcoma virus. [] Although initial in vivo tests using the unpurified filtrate proved lethal to mice and ineffective against L-1210 leukemia, the promising antiviral activity prompted further purification and characterization of the active compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)

![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)

![8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1401586.png)

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1401590.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1401593.png)